N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide is a chemical compound known for its versatile applications in scientific research It features a cyclopropyl group, a hydroxy group, and a phenylethyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, which can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation or other suitable alkylation reactions.
Formation of the Methanesulfonamide Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted methanesulfonamide derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-hydroxy-2-phenylethyl)methanesulfonamide
- N-(2-cyclopropyl-2-hydroxyethyl)methanesulfonamide
- N-(2-hydroxy-2-phenylethyl)ethanesulfonamide
Uniqueness: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-17(15,16)13-9-12(14,11-7-8-11)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPCDXZRBQOWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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